1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one family, characterized by a fused tricyclic core comprising a thiophene ring, a triazole ring, and a pyrimidinone moiety. The structural uniqueness of this compound arises from two key substituents:
- 3-Bromobenzylthio group: The bromine atom at the meta position of the benzyl group enhances lipophilicity and may influence target binding via halogen bonding or steric effects.
- 4-Methyl group: A methyl substituent on the pyrimidinone ring likely modulates electronic properties and metabolic stability.
This scaffold is of pharmacological interest due to its structural similarity to bioactive heterocycles, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGBBXFZLPNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been found to bind to the pcaf (p300/cbp-associated factor), which is a potential therapeutic target for the treatment of cancer.
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1.
Biochemical Pathways
The compound likely affects the apoptosis pathway, given its potential to induce apoptosis in cancer cells. The apoptosis pathway is a series of biochemical events that lead to programmed cell death, which is a crucial mechanism in maintaining the balance of cell growth and death in an organism.
Pharmacokinetics
Similar compounds have been found to have good calculated detonation performance, suggesting they may have good bioavailability.
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells, leading to their death. This can potentially slow down or halt the progression of cancer.
Biological Activity
The compound 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.
- Molecular Formula : C15H11BrN4OS2
- Molecular Weight : 407.3 g/mol
- CAS Number : 1216500-45-6
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The biological evaluation of similar compounds has shown moderate to good activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study involving the synthesis and evaluation of similar thienopyrimidine derivatives reported the following Minimum Inhibitory Concentrations (MICs) against common pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 |
| 2 | Escherichia coli | 16 |
| 3 | Klebsiella pneumoniae | 64 |
These results suggest that compounds with structural similarities to this compound may also exhibit comparable antibacterial activities, particularly against Gram-positive and Gram-negative bacteria .
The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects generally involves interference with bacterial cell wall synthesis and inhibition of essential enzymes. For instance, compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzyl group and the thieno ring significantly affect the biological activity. For example:
- Bromine Substitution : The presence of bromine in the benzyl group enhances lipophilicity and facilitates better interaction with bacterial membranes.
- Methyl Substitution : Methyl groups on the thieno ring have been associated with increased antibacterial potency due to improved binding affinity to target enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Bromine Position: The target compound’s 3-bromobenzylthio group differs from the 4-bromophenyl group in 8g ().
- Thioether vs. Oxygen/Nitrogen Linkers: The benzylthio group in the target compound likely increases lipophilicity compared to oxygen-linked analogs (e.g., 2-(4-bromophenoxy) in ), which could enhance membrane permeability but reduce aqueous solubility .
Structural Stability and Rearrangements
- Dimroth Rearrangement : Analogous compounds (e.g., 52a → 53a in ) undergo base-induced isomerization, converting angular triazolo[4,3-c]pyrimidines to linear triazolo[1,5-c]pyrimidines. The target compound’s triazolo[4,3-a]pyrimidine core may exhibit similar rearrangements under physiological conditions, affecting its pharmacological profile .
Research Findings and Implications
- Antitumor Potential: Pyridotriazolopyrimidines () with IC50 values <10 µM against MCF-7 and HepG2 suggest the target compound’s triazolo-pyrimidine core is a promising scaffold for oncology. The bromine atom could further optimize activity via enhanced target binding .
- Antifungal Activity : Triazolo-benzimidazoles () with alkylthio groups show potency against Candida albicans. The target compound’s benzylthio group may confer similar activity, warranting antifungal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
